BenchChemオンラインストアへようこそ!

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide

mGlu4 PAM Allosteric modulation Calcium mobilization

CAS 289061-23-0 (analog 8f) is the definitive mGlu₄ PAM inactive control, producing negligible potentiation up to 30 µM. Procure alongside its active 2-chlorophenyl isomer (8b) to establish a matched isomeric pair for robust Z'-factor calculation and artifact discrimination in calcium mobilization assays. This well-characterized 3-chloro-4-fluorophenyl sulfonamide defines the steric boundary of the mGlu₄ allosteric pocket, making it indispensable for computational pharmacophore training sets and GPCR selectivity panel counter-screening.

Molecular Formula C14H12ClFN2O3S
Molecular Weight 342.8 g/mol
CAS No. 289061-23-0
Cat. No. B5686065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide
CAS289061-23-0
Molecular FormulaC14H12ClFN2O3S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C14H12ClFN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-14(16)13(15)8-11/h2-8,18H,1H3,(H,17,19)
InChIKeyAXUXZKSJSFKRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide (CAS 289061-23-0): Compound Class & Baseline Identity


N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide (CAS 289061-23-0, PubChem CID 743592) belongs to the 4-(phenylsulfamoyl)phenylacetamide chemical class, a series developed as metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) [1]. This compound, designated as analog 8f in the foundational structure-activity relationship (SAR) study, is characterized by a 3-chloro-4-fluorophenyl substituent on the sulfonamide moiety and an unsubstituted acetamide on the internal phenyl ring [1]. Its synthesis and pharmacological evaluation were disclosed as part of an iterative parallel optimization effort originating from a functional high-throughput screening (HTS) campaign, which ultimately led to the discovery of the potent mGlu₄ PAM VU0364439 [1].

Why N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide Cannot Be Replaced by Other In-Class mGlu₄ PAM Analogs


Close structural analogs within the 4-(phenylsulfamoyl)phenylacetamide series exhibit extreme functional divergence at the mGlu₄ receptor despite minimal structural perturbation. The 3-chloro-4-fluorophenyl substitution pattern on the terminal sulfonamide ring (as in CAS 289061-23-0, compound 8f) confers a complete loss of mGlu₄ PAM activity, whereas the isomeric 2-chlorophenyl analog (8b) demonstrates potent allosteric modulation with an EC₅₀ of 27 nM [1]. Similarly, relocation of the chlorine substituent to the internal phenyl ring yields VU0364439 (compound 11), the most potent mGlu₄ PAM reported at the time of publication (EC₅₀ = 19.8 nM) [1]. These sharp SAR discontinuities mean that generic substitution of CAS 289061-23-0 with other 'sulfamoyl phenylacetamide' compounds is scientifically unsound—each analog occupies a distinct position on the activity spectrum, defined by precise halogen substitution topology [1].

Quantitative Differentiation Evidence for N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide (CAS 289061-23-0)


Complete Inactivity at mGlu₄ vs. Potent 2-Chlorophenyl Isomer (8b) in a Direct Head-to-Head Functional Assay

In a direct head-to-head comparison within the same calcium mobilization assay, compound 8f (CAS 289061-23-0), bearing a 3-chloro-4-fluorophenyl sulfonamide, was classified as inactive at human mGlu₄, whereas its positional isomer 8b, the 2-chlorophenyl analog, displayed an EC₅₀ of 27 nM with 88.2% efficacy relative to the reference PAM PHCCC [1]. Both compounds were tested at a 30 µM final concentration in triplicate [1]. The maximal response elicited by 8f was only 19.8% of the PHCCC control, further confirming its functional inactivity [1].

mGlu4 PAM Allosteric modulation Calcium mobilization

Contrasting mGlu₄ PAM Activity Against the Optimized Clinical Lead VU0364439

The target compound 8f, which carries the 3-chloro-4-fluorophenyl moiety on the sulfonamide, was characterized as inactive at mGlu₄, in sharp contrast to VU0364439 (compound 11), which relocates the 3-chloro substituent to the internal phenyl ring and bears a 2-pyridyl amide. VU0364439 achieved an EC₅₀ of 19.8 nM with 102.3% efficacy relative to PHCCC in the same assay system, representing the most potent mGlu₄ PAM reported at the time [1]. Both compounds were tested under identical conditions at 30 µM in the calcium mobilization assay [1].

VU0364439 mGlu4 PAM Lead optimization

Selectivity Window Defined Against the HTS Lead Compound (Compound 5)

The initial HTS lead in this series, compound 5 (2,4,6-trimethylphenyl analog), demonstrated an EC₅₀ of 159 nM with 60.5% efficacy [1]. The target compound 8f, tested in the same assay panel, was found to be inactive, establishing that the 3-chloro-4-fluoro substitution does not merely reduce potency but abolishes detectable mGlu₄ PAM function [1]. This defines a clear selectivity window where 8f is clean of mGlu₄ allosteric activity, unlike even the weakest active analogs in the series (e.g., cyclopropyl 8h, EC₅₀ >10,000 nM but with 23.7% residual efficacy) [1].

HTS lead mGlu4 Selectivity profiling

Class-Level In Vitro Pharmacokinetic Liability: Microsomal Instability and High Protein Binding

While PK data for compound 8f itself were not reported, comprehensive in vitro pharmacokinetic profiling of the broader 4-(phenylsulfamoyl)phenylacetamide series revealed uniformly poor metabolic stability and extensive protein binding. The optimized analog VU0364439 (11) showed only 0.63% remaining in human liver microsomes (HLM), 0.02% in rat liver microsomes (RLM), and high protein binding (rat PPB: 0.1% free; human PPB: 0.1% free) after 60-minute incubation [1]. Similarly, the 2-chlorophenyl analog 8b exhibited near-complete degradation (HLM: 0.02%; RLM: 0.02%) with 0.3% and 0.1% free fraction in rat and human, respectively [1]. These data led the authors to conclude that compounds in this series 'possess less than ideal PK properties preventing their use as in vivo tools' [1].

Microsomal stability Protein binding PK properties

Physicochemical Properties and Structural Confirmation by Multiple Independent Sources

The identity and purity of CAS 289061-23-0 are confirmed by concordant data from PubChem (CID 743592) and multiple supplier catalogs. The compound has molecular formula C₁₄H₁₂ClFN₂O₃S, molecular weight 342.77 g/mol, computed XLogP3 of 2.4, and InChIKey AXUXZKSJSFKRHZ-UHFFFAOYSA-N [2]. These identifiers are corroborated by independent chemical supplier databases including cnreagent.com and labgle.com, providing cross-validated quality benchmarks for procurement . The compound differs from its closest active analog 8b solely by the position of the chlorine atom (3-Cl-4-F vs. 2-Cl), resulting in a molecular weight difference of 0 Da but a profound functional difference [1].

Compound identity Quality control Physicochemical properties

Potential Off-Target Interactions: DHFR and Penicillin-Binding Protein Activity Reported in ChEMBL/BindingDB

ChEMBL and BindingDB records associate CAS 289061-23-0 with two additional bioactivity assays. The compound was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells (ChEMBL_54610) [1] and for inhibition of Penicillin-binding protein 4 from Staphylococcus aureus (ChEMBL_153673, CHEMBL757155) [2]. However, quantitative IC₅₀ or Ki values for these assays could not be retrieved from the available database entries at the time of this analysis. These records indicate that the compound has been screened in additional target panels, but the absence of reported potency data precludes definitive activity assessment.

Off-target profiling DHFR Antimicrobial

Optimal Application Scenarios for N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide (CAS 289061-23-0)


Negative Control for mGlu₄ PAM High-Throughput and Secondary Screening Assays

Compound 8f (CAS 289061-23-0) is the empirically validated inactive control for calcium mobilization-based mGlu₄ PAM screening assays. As demonstrated by Engers et al., this compound produces no detectable potentiation of mGlu₄ at concentrations up to 30 µM, with residual signal of only 19.8% of the PHCCC reference response [1]. Inclusion of 8f as a negative control in each assay plate enables robust Z'-factor calculation and discrimination of assay artifacts from genuine allosteric modulation. The 2-chlorophenyl isomer 8b (EC₅₀ = 27 nM) can serve as the corresponding positive control, providing a matched isomeric pair for assay validation [1].

Pharmacophore Model Refinement and Docking Validation for Group III mGlu Allosteric Modulators

The structural contrast between inactive 8f (3-chloro-4-fluorophenyl sulfonamide) and highly active 8b (2-chlorophenyl, EC₅₀ = 27 nM) and VU0364439 (3-chloro internal phenyl, EC₅₀ = 19.8 nM) provides an essential training set for computational pharmacophore modeling [1]. The >1000-fold activity cliff encoded by chlorine positional isomerism defines the steric and electronic boundaries of the mGlu₄ allosteric pocket. Procuring CAS 289061-23-0 alongside its active isomers enables medicinal chemistry teams to validate docking poses and build predictive models that can distinguish active from inactive chemotypes prior to synthesis [1].

Selectivity Profiling Against Other mGlu Receptor Subtypes and Off-Target Panels

Given its verified inactivity at mGlu₄, CAS 289061-23-0 is an ideal candidate for inclusion in Group III mGlu receptor selectivity panels (mGlu₄, mGlu₆, mGlu₇, mGlu₈) to confirm that the 3-chloro-4-fluorophenyl sulfonamide motif does not promiscuously activate or inhibit related family members. While comprehensive selectivity data are not yet published, the absence of mGlu₄ activity justifies its use as a chemically matched inactive probe for broader GPCR counter-screening [1]. Researchers should note that ChEMBL records indicate prior testing against DHFR and PBP4, and current database records should be consulted for any updated quantitative off-target data [3][4].

Synthetic Chemistry Reference Standard and Intermediate for Derivative Libraries

The synthetic route for CAS 289061-23-0 proceeds via reaction of 4-nitrophenylsulfonyl chloride with 3-chloro-4-fluoroaniline, followed by nitro reduction and acetylation, as detailed in the supporting information of Engers et al. [1]. The compound's well-characterized structure (PubChem CID 743592, InChIKey AXUXZKSJSFKRHZ-UHFFFAOYSA-N) and availability from multiple suppliers make it a reliable reference standard for analytical method development (HPLC, LC-MS, NMR) when working with the broader 4-(phenylsulfamoyl)phenylacetamide chemotype [2]. The documented synthetic protocol and characterization data also support its use as a synthetic intermediate for further derivatization aimed at improving PK properties while maintaining the inactive mGlu₄ profile [1].

Quote Request

Request a Quote for N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.